2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
Description
Introduction and Background
Historical Context of Pyridinylthio-Acetamide Derivatives
Pyridinylthio-acetamide derivatives emerged as a chemically versatile class of compounds in the mid-20th century, initially investigated for their gastroprotective properties. Early patents, such as US3876645A, disclosed derivatives capable of suppressing gastric acid secretion by modulating histamine, gastrin, and acetylcholine pathways without disrupting oxidative phosphorylation in mitochondria. These molecules featured a pyridine ring linked to a thioacetamide group, enabling selective interaction with gastric H+/K+-ATPase receptors. The structural flexibility of the pyridine moiety—modifiable with alkyl, alkoxy, or halogen substituents—allowed researchers to optimize pharmacokinetic profiles while minimizing off-target effects. By the 2000s, this scaffold gained attention for its low toxicity and efficacy in treating peptic ulcers, laying the groundwork for subsequent structural hybridizations.
Significance of 2-(Pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide in Chemical Research
The compound this compound represents a strategic fusion of three pharmacophoric elements:
- Pyridinylthio Group : Inherits the acid-suppressive properties of early derivatives.
- Thiazole-Piperidine Motif : Enhances binding affinity to enzymes and receptors via nitrogen-rich heterocycles.
- Thioether Linkage : Improves metabolic stability and membrane permeability compared to ether or sulfone analogs.
This tripartite design leverages synergistic interactions between aromatic, heterocyclic, and sulfur-containing groups, positioning the compound as a candidate for multitarget therapies. Unlike earlier pyridinylthio-acetamides, its piperidine-thiazole appendage introduces conformational rigidity, potentially enabling selective modulation of central nervous system (CNS) or kinase-related targets.
Table 1. Structural and Functional Comparison of Analogous Compounds
Overview of Thiazole-Piperidine Structural Motifs in Bioactive Molecules
Thiazole-piperidine hybrids have garnered interest for their dual capacity to engage polar and hydrophobic regions of biological targets. In anticancer research, ethyl thiazole carboxylate-acetamide derivatives demonstrated cytotoxicity by intercalating DNA or inhibiting topoisomerase II. The piperidine ring’s chair conformation facilitates membrane penetration, while the thiazole’s sulfur atom participates in hydrogen bonding and π-π stacking with aromatic residues in enzyme active sites. For instance, derivatives featuring 4-methyl-1,2,4-triazole-3-thiol substitutions exhibited IC~50~ values below 10 μM against breast cancer cell lines. In the context of this compound, this motif may enhance CNS bioavailability or modulate ion channels implicated in neurological disorders.
Evolution of Thioether-Containing Acetamide Research
Thioether linkages have evolved from simple sulfhydryl connectors to strategic elements in drug design. Early pyridinylthio-acetamides utilized thioethers to stabilize the molecule against hepatic oxidation. Subsequent innovations, such as oxidation to sulfoxides or sulfones, demonstrated that sulfur’s oxidation state critically influences bioactivity. For example, sulfone derivatives of thienylpyridyl-acetamides showed 100% lethality against Plutella xylostella at 0.001 mg/L, surpassing thioether precursors. In the target compound, the pyridin-4-ylthio group’s sulfur atom may serve as a hydrogen bond acceptor or participate in redox-mediated activation, analogous to prodrug strategies employed in antimalarials.
Current Research Landscape and Knowledge Gaps
Despite advances, critical gaps persist in understanding this compound:
- Mechanistic Elucidation : No studies have clarified whether its activity stems from receptor antagonism, enzyme inhibition, or epigenetic modulation.
- Structural Optimization : The impact of substituting the piperidine’s methyl group or modifying the thiazole’s position remains unexplored.
- Therapeutic Scope : While analogs show insecticidal, anticancer, and antiulcer effects, this compound’s applicability to neurological or inflammatory diseases is untested.
Future research should prioritize in vivo efficacy studies, crystallographic analyses of target binding, and comparative metabolomics to identify lead optimization pathways.
Properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c21-15(12-23-14-3-5-17-6-4-14)19-10-13-2-1-8-20(11-13)16-18-7-9-22-16/h3-7,9,13H,1-2,8,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFEEDQTMSIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Thiazole Ring Formation: The thiazole ring is prepared using a condensation reaction between a thioamide and an α-haloketone.
Piperidine Ring Synthesis: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling Reactions: The final compound is obtained by coupling the pyridine, thiazole, and piperidine intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole-pyridine hybrids. For instance, compounds similar to the one have demonstrated significant efficacy in seizure models:
- Mechanism of Action : The anticonvulsant properties are often attributed to the modulation of neurotransmitter systems and ion channels, which are crucial in seizure activity regulation.
- Case Study : A related compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, showed a 100% protection rate against seizures in animal models, indicating high potential for similar derivatives .
Anticancer Properties
The anticancer applications of thiazole and pyridine derivatives have gained considerable attention:
- Mechanism of Action : These compounds often inhibit key protein kinases involved in cell cycle regulation and proliferation. For example, compounds targeting CDK (Cyclin-dependent kinases) pathways have shown promise in preclinical trials.
- Case Study : A derivative of the compound exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The structure-activity relationship (SAR) studies indicated that the presence of electronegative groups enhances anticancer activity .
Antibacterial Activity
Thiazole-based compounds have also been investigated for their antibacterial properties:
- Mechanism of Action : The antibacterial effects may arise from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Case Study : Certain thiazole derivatives demonstrated effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations (MIC) as low as 31.25 µg/mL .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Comparative Insights
Structural Flexibility vs. Rigidity :
- The target compound’s piperidine-thiazole hybrid provides conformational flexibility, unlike rigid analogs such as 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide , which has a planar dichlorophenyl group . Flexibility may influence binding kinetics in enzyme pockets.
Sulfur vs. Oxygen Linkages: The pyridin-4-ylthio group in the target compound offers stronger nucleophilic character compared to oxygen-based substituents (e.g., phenoxy in N-(4-(2-pyridyl)thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide). This could enhance covalent interactions with cysteine residues in enzymes .
Heterocyclic Diversity: Compounds like 2-((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide incorporate triazole rings, which are known for hydrogen-bonding capabilities, whereas the target’s thiazole-piperidine system may prioritize π-π stacking .
Biological Relevance :
- The dichlorophenyl-thiazole analog shares structural motifs with β-lactam antibiotics, suggesting the target compound could be explored for antimicrobial activity.
Solubility and Metabolic Stability :
- Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-thiazol-2-yl)acetamide ) exhibit improved aqueous solubility compared to thioether-containing compounds, which may face faster metabolic clearance .
Research Implications
The target compound’s unique combination of a thioether linkage and piperidine-thiazole scaffold positions it as a promising candidate for reversible enzyme inhibition or metal chelation. Further studies should prioritize:
- Synthetic Optimization : Modifying the piperidine ring’s substituents to balance flexibility and target affinity.
- Crystallographic Analysis : To compare hydrogen-bonding patterns with analogs like the dichlorophenyl-thiazole derivative .
- Biological Screening : Against cholinesterases (inspired by coumarin-thiazole inhibitors in ) or bacterial targets.
Biological Activity
2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₂₀N₄OS₂
- Molecular Weight : 348.5 g/mol
- CAS Number : 1795458-84-2
The structural features include a pyridine ring, a thiazole moiety, and a piperidine group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structural motifs. For instance, derivatives of thiazole and pyridine have demonstrated significant activity against various pathogens:
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
| Escherichia coli | 0.25 - 0.30 | Bactericidal |
| Candida albicans | 16.69 - 78.23 | Antifungal |
The compound's thiazole and pyridine components are believed to enhance its efficacy against these microorganisms due to their ability to disrupt cellular processes in bacteria and fungi .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied. Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.6 | Induction of apoptosis |
| C6 (Brain Tumor) | 10.5 | Cell cycle arrest |
Studies have shown that these compounds can activate apoptotic pathways, leading to increased cancer cell death . The presence of the thiazole moiety is crucial for enhancing the anticancer activity by promoting apoptosis through caspase activation .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Pyridine Ring : Enhances interaction with biological targets due to its electron-withdrawing nature.
- Thiazole Moiety : Contributes to antimicrobial and anticancer properties through its ability to form chelates with metal ions in enzymes.
- Piperidine Group : Provides flexibility and may enhance binding affinity to target proteins.
Case Studies
In one notable study, a series of thiazole-pyridine derivatives were synthesized and evaluated for their biological activities. The most active compound showed an MIC value of 0.25 μg/mL against Staphylococcus aureus, indicating strong bactericidal activity . Another study reported that compounds with similar structures exhibited significant cytotoxicity against A549 cells, with IC₅₀ values below 20 μM, suggesting their potential as therapeutic agents in cancer treatment .
Q & A
Q. What are the established synthetic routes for 2-(pyridin-4-ylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide?
- Methodological Answer : A common approach involves coupling thiol-containing pyridine derivatives with piperidine-thiazole intermediates. For example, outlines a reflux method using K₂CO₃ in acetone to form thioether linkages between heterocyclic components. Key steps include:
Activation of the pyridin-4-ylthiol group under basic conditions.
Nucleophilic substitution with a chloroacetamide intermediate.
Purification via recrystallization (e.g., ethanol) .
Alternative routes may involve protecting-group strategies for sensitive functional groups, as seen in analogous acetamide syntheses .
Table 1 : Comparison of Synthetic Protocols
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | K₂CO₃, acetone, reflux (6–8 h) | 72 | |
| Amide coupling | DCC/DMAP, DCM, room temperature | 65–80 |
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural validation typically employs:
- 1H NMR : To confirm proton environments (e.g., pyridine, thiazole, and piperidine signals).
- LC-MS : For molecular weight verification and purity assessment (>95%).
- Elemental analysis : To validate empirical formulas .
For example, in , analogous thiazole-acetamide derivatives were characterized by distinct NMR shifts for the piperidin-3-ylmethyl group (~δ 3.2–3.5 ppm) and thiazole protons (~δ 7.5–8.0 ppm) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors .
- Molecular Docking : Evaluates binding affinity to receptors (e.g., acetylcholinesterase or bacterial enzymes). highlights docking scores correlating with experimental IC₅₀ values for related compounds .
- Quantum Chemical Calculations : Used to optimize reaction pathways and predict reactive intermediates, as described in ’s workflow for reaction design .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). To resolve discrepancies:
Dose-Response Replication : Validate activity across multiple concentrations.
Off-Target Profiling : Use proteomics tools (e.g., affinity chromatography) to identify unintended interactions .
Meta-Analysis : Compare data across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer : SAR modifications focus on:
- Heterocyclic Substitutions : Replacing pyridine with quinoline (increased lipophilicity) or altering thiazole substituents (e.g., CF₃ groups for metabolic stability) .
- Linker Optimization : Shortening the acetamide spacer to enhance target engagement (see ’s chloroacetamide analogs for improved antimalarial activity) .
Table 2 : Impact of Modifications on Bioactivity
| Modification | Activity Change (vs. Parent Compound) | Reference |
|---|---|---|
| Pyridine → Quinoline | 2× increase in IC₅₀ (kinase assay) | |
| Thiazole → Oxadiazole | Loss of antimicrobial activity |
Experimental Design Considerations
Q. What controls are critical in assessing this compound’s in vitro bioactivity?
- Methodological Answer :
- Positive Controls : Use established inhibitors (e.g., doxycycline for antibacterial assays).
- Solvent Controls : Account for DMSO/ethanol effects on cell viability.
- Cytotoxicity Assays : Parallel testing on mammalian cells (e.g., HEK293) to exclude nonspecific toxicity .
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
